ETHYL 2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C27H24N2O3S . This compound is notable for its intricate structure, which includes a quinoline moiety, a benzothiophene ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 2-phenyl-4-quinolinecarbonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline or benzothiophene derivatives.
Scientific Research Applications
ETHYL 2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the benzothiophene ring may interact with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Unique due to its combination of quinoline and benzothiophene moieties.
Ethyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar structure but with a benzofuran ring instead of benzothiophene.
Ethyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzimidazole-3-carboxylate: Contains a benzimidazole ring, offering different biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H24N2O3S |
---|---|
Molecular Weight |
456.6g/mol |
IUPAC Name |
ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H24N2O3S/c1-2-32-27(31)24-19-13-7-9-15-23(19)33-26(24)29-25(30)20-16-22(17-10-4-3-5-11-17)28-21-14-8-6-12-18(20)21/h3-6,8,10-12,14,16H,2,7,9,13,15H2,1H3,(H,29,30) |
InChI Key |
IXQOKWRURPGABD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.